molecular formula C19H15FN4OS B2725747 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 897464-62-9

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2725747
CAS No.: 897464-62-9
M. Wt: 366.41
InChI Key: SNPPGYAQQXDDDV-UHFFFAOYSA-N
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Description

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a unique imidazo[2,1-b]thiazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative effects against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluoroaniline with thiourea to form the imidazo[2,1-b]thiazole ring, followed by N-alkylation with pyridin-3-ylmethyl chloride under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation, leading to antiproliferative effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide stands out due to its specific structural features and potential for targeted therapeutic applications. Its unique combination of the imidazo[2,1-b]thiazole core and pyridin-3-ylmethyl group contributes to its distinct biological activities .

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c20-15-5-3-14(4-6-15)17-11-24-16(12-26-19(24)23-17)8-18(25)22-10-13-2-1-7-21-9-13/h1-7,9,11-12H,8,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPGYAQQXDDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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